2,2-Diethylbutanenitrile

Description

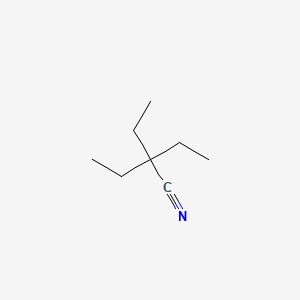

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-4-8(5-2,6-3)7-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNECGDCGGVACFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188124 | |

| Record name | Butyronitrile, 2,2-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34579-77-6 | |

| Record name | Butyronitrile, 2,2-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034579776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC70864 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyronitrile, 2,2-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Diethylbutanenitrile

Strategies for Carbon-Carbon Bond Formation in Nitrile Synthesis

The creation of the quaternary carbon center in 2,2-diethylbutanenitrile is the cornerstone of its synthesis. This is primarily achieved through carbon-carbon bond formation at the α-position to the nitrile group.

Enolate Alkylation Approaches (e.g., from acetonitrile)

One of the most direct methods for the synthesis of α-substituted nitriles is through the alkylation of nitrile-stabilized carbanions, which are analogous to enolates. Acetonitrile (B52724), the simplest nitrile, can be deprotonated at the α-carbon using a strong, non-nucleophilic base to form a potent nucleophile.

A documented synthesis of this compound utilizes this approach. rsc.org In this procedure, acetonitrile is treated with a strong base, lithium diisopropylamide (LDA), to generate the corresponding carbanion. This carbanion then undergoes a double alkylation reaction with an alkyl halide, such as bromoethane (B45996), in an SN2 reaction. mnstate.edu The use of a very strong base like LDA is crucial to ensure the complete and irreversible formation of the enolate, preventing side reactions. mnstate.edu Low temperatures are often employed to control the reactivity and selectivity of the reaction.

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

| Acetonitrile, Bromoethane | Lithium diisopropylamide (LDA) | THF | 0 °C to room temperature, 1 hour | This compound | 96% |

| This table is based on a documented laboratory synthesis of this compound. rsc.org |

This method is highly effective for creating the sterically encumbered quaternary carbon center of this compound.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles widely used in carbon-carbon bond formation. utexas.edulibretexts.org These reagents can, in principle, be used to introduce alkyl groups to a nitrile-containing substrate.

While a direct synthesis of this compound using this method is not prominently documented, the reaction of Grignard reagents with nitriles is a known transformation that typically leads to the formation of ketones after an aqueous workup. commonorganicchemistry.commdpi.com For instance, reacting a nitrile with a Grignard reagent forms an imine salt intermediate, which upon hydrolysis, yields a ketone. commonorganicchemistry.com To synthesize this compound, one would need to start with a precursor that already contains the diethylmethyl group and introduce the nitrile, which is less direct than the enolate alkylation approach.

Alternatively, the high basicity of organometallic reagents could be employed to deprotonate a less substituted nitrile, followed by alkylation, in a manner similar to the enolate alkylation described above. However, the high reactivity of organometallic reagents can lead to side reactions, and careful control of reaction conditions is essential. utexas.edulibretexts.org

Catalytic Systems in Nitrile Formation and Derivatization

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis and derivatization of sterically hindered nitriles like this compound, several catalytic approaches are noteworthy.

Recent advances have focused on the catalytic cyanation of C-H bonds to form nitriles, which offers a more atom-economical approach. libretexts.org For instance, cobalt-catalyzed multicomponent reactions have been developed to construct C(sp³)-CN bonds, leading to the formation of quaternary centers. libretexts.org These methods often involve the activation of a C-H bond followed by the introduction of a cyano group from an electrophilic source. libretexts.org While not specifically demonstrated for this compound, these cutting-edge catalytic systems hold promise for its synthesis.

Another catalytic approach involves the reductive cyanation of tertiary alkyl bromides using a zinc reductant and an electrophilic cyanating reagent. nih.gov This method has been shown to produce a variety of α-cyano carbonyl compounds with nitrile-bearing all-carbon quaternary centers in good yields under mild conditions. nih.gov

The derivatization of the nitrile group in this compound can also be achieved through catalysis. A prominent example is the hydration of the nitrile to the corresponding primary amide, 2,2-diethylbutanamide. The Ghaffar-Parkins catalyst, a platinum-based complex, is particularly effective for the hydration of sterically hindered nitriles under mild conditions, a transformation that is often challenging with traditional acid or base hydrolysis. nih.gov

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency

To maximize the yield and purity of this compound, optimization of reaction parameters is crucial. This involves systematically varying factors such as temperature, reaction time, solvent, and the stoichiometry of reagents. Methodologies like "one factor at a time" (OFAT) and "Design of Experiments" (DoE) are employed to identify the optimal conditions. nih.gov

Based on the enolate alkylation synthesis, a hypothetical optimization study could explore the following parameters:

| Parameter | Range of Variation | Potential Impact on Yield and Purity |

| Temperature | -78 °C to Room Temperature | Lower temperatures may improve selectivity and reduce side reactions, while higher temperatures may increase the reaction rate. |

| Base | LDA, NaH, KHMDS | The choice of base affects the extent of deprotonation and can influence the reaction pathway. |

| Solvent | THF, Diethyl Ether, Dioxane | The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of intermediates. |

| Equivalents of Alkyl Halide | 2.0 to 3.0 equivalents | Using an excess of the alkylating agent can drive the reaction to completion but may also lead to over-alkylation if not carefully controlled. |

| Reaction Time | 1 to 24 hours | Sufficient time is needed for the reaction to go to completion, but prolonged times may lead to decomposition of the product. |

| This table presents a hypothetical framework for optimizing the synthesis of this compound based on established chemical principles. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. beyondbenign.org The synthesis of this compound can be evaluated through this lens.

The enolate alkylation method, while high-yielding, presents several challenges from a green chemistry perspective:

Atom Economy: The use of a stoichiometric strong base like LDA results in poor atom economy, as a significant portion of the reagents does not get incorporated into the final product. beyondbenign.org

Hazardous Reagents: Both LDA and bromoethane are hazardous reagents. LDA is highly reactive and pyrophoric, while bromoethane is a toxic alkylating agent.

Solvent Use: The use of volatile organic solvents like THF contributes to environmental concerns.

Waste Generation: The reaction generates significant amounts of salt byproducts that need to be disposed of.

Future research could focus on developing greener alternatives, such as:

Catalytic Approaches: As discussed in section 2.2, catalytic methods would significantly improve atom economy and reduce waste.

Safer Solvents: Exploring the use of greener solvents or solvent-free conditions.

Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable sources. nih.gov

An aqueous analogue of the Grignard reaction, which uses zinc and can be performed in water, offers a greener alternative for C-C bond formation, although its applicability to nitrile synthesis would require further investigation.

Mechanistic Investigations of 2,2 Diethylbutanenitrile Reactivity

Fundamental Reaction Pathways of Nitrile Functional Groups

The nitrile group (C≡N) undergoes several fundamental reactions, including hydrolysis, reduction, and addition of organometallic reagents. These transformations are central to the synthetic utility of nitriles.

Hydrolysis and Related Nucleophilic Transformations

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemguide.co.uk The process typically proceeds through an amide intermediate. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon. libretexts.orglumenlearning.com A series of proton transfers and tautomerization leads to the formation of an amide, which is subsequently hydrolyzed further to a carboxylic acid and an ammonium (B1175870) ion. chemguide.co.uk

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the nitrile. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. chemguide.co.uk Acidification of the salt is required to obtain the final carboxylic acid.

For a sterically hindered nitrile like 2,2-Diethylbutanenitrile, these hydrolysis reactions are expected to be significantly slower than for unhindered nitriles due to the difficulty of the nucleophile in accessing the reaction center. Specialized catalysts or harsh reaction conditions may be necessary to achieve this transformation effectively. acs.orgacs.org

Reduction Methodologies and Products

Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.org An aqueous workup then protonates the resulting dianion to yield the primary amine. libretexts.orgallen.in Less reactive reducing agents like sodium borohydride (NaBH₄) are generally not effective for this transformation. ucalgary.ca

Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst (such as palladium, platinum, or nickel) can also be employed to reduce nitriles to primary amines. libretexts.org

Partial reduction of nitriles to aldehydes can be achieved using less reactive, sterically bulky reducing agents like diisobutylaluminium hydride (DIBAL-H). This reagent adds a single hydride to the nitrile, forming an iminium intermediate which, upon hydrolysis, gives an aldehyde. chemistrysteps.comchemistrysteps.com The steric bulk of DIBAL-H helps prevent a second addition. chemistrysteps.com

Organometallic Additions (e.g., to form ketones)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), add to the electrophilic carbon of the nitrile to form a new carbon-carbon bond. libretexts.orgchemistrysteps.com This reaction produces an intermediate imine anion, which is stable to further addition by the organometallic reagent. chemistrysteps.comorganicchemistrytutor.com Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone. libretexts.orgmasterorganicchemistry.com This method is a valuable route for ketone synthesis. organicchemistrytutor.com For sterically hindered nitriles, the efficiency of this addition can be low, but the use of catalysts like copper(I) salts or zinc chloride can facilitate the reaction. masterorganicchemistry.comnih.gov

Reaction Kinetics and Thermodynamic Analyses of this compound Conversions

Specific kinetic and thermodynamic data for this compound are not widely available due to its specialized structure. However, the expected kinetic behavior can be inferred from general principles of organic chemistry.

| Nitrile Compound | Relative Steric Hindrance | Expected Relative Rate of Hydrolysis | Expected Relative Rate of Reduction (LiAlH₄) |

|---|---|---|---|

| Propionitrile | Low | Fast | Fast |

| 2,2-Dimethylpropionitrile | High | Slow | Slow |

| This compound | Very High | Very Slow | Very Slow |

Role of this compound as a Synthetic Intermediate

Despite the kinetic challenges posed by its structure, this compound can serve as a synthetic intermediate for the preparation of other sterically hindered molecules. Its transformations would yield compounds with a quaternary carbon center, which can be a valuable structural motif.

Synthesis of 2,2-Diethylbutanoic Acid: Hydrolysis of this compound, though likely requiring harsh conditions (e.g., concentrated acid and high temperatures), would provide 2,2-diethylbutanoic acid. This carboxylic acid could be a target molecule in its own right or a precursor for other derivatives like esters or acid chlorides.

Synthesis of 2,2-Diethylbutan-1-amine: Reduction with a powerful agent like LiAlH₄ would convert the nitrile into 2,2-diethylbutan-1-amine. This highly hindered primary amine could be useful as a non-nucleophilic base or as a building block in pharmaceutical or materials science applications where steric bulk is desired.

Synthesis of Hindered Ketones: The reaction with an organometallic reagent, such as methylmagnesium bromide, followed by hydrolysis, would lead to the formation of 3,3-diethyl-2-pentanone. This route allows for the construction of ketones with a quaternary carbon adjacent to the carbonyl group, which are not always accessible through other synthetic methods.

Sophisticated Spectroscopic Methods for Structural Elucidation and Reaction Monitoring of 2,2 Diethylbutanenitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2,2-diethylbutanenitrile. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Two-dimensional (2D) NMR techniques are essential for assigning the complex proton (¹H) and carbon (¹³C) signals of this compound and confirming its structure.

Correlation Spectroscopy (COSY) : This homonuclear technique identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds. libretexts.orgyoutube.com For this compound, a ¹H-¹H COSY spectrum would display cross-peaks connecting the signals of coupled protons. Specifically, it would show a correlation between the methyl protons (triplet) and the methylene (B1212753) protons (quartet) within the two equivalent ethyl groups attached to the quaternary carbon. A separate correlation would be observed between the methyl and methylene protons of the butane (B89635) chain. This confirms the presence and connectivity of the distinct alkyl chains. libretexts.orgnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgcolumbia.edu In this compound, NOESY is valuable for confirming the three-dimensional structure. Cross-peaks would be expected between the methylene protons of the ethyl groups and the methylene protons of the butane chain, as their proximity is a key feature of the molecule's conformation. This through-space correlation provides structural information that is not available from one-dimensional or COSY experiments. columbia.edu

Heteronuclear NMR experiments provide data on nuclei other than protons, offering a more complete picture of the molecular structure.

¹H and ¹³C NMR : One-dimensional ¹H and ¹³C NMR spectra provide foundational information. The ¹H NMR spectrum reveals the different proton environments, their integration (number of protons), and their splitting patterns (neighboring protons). The ¹³C NMR spectrum indicates the number of unique carbon environments. For nitriles, the carbon of the cyano group has a characteristic chemical shift. ucalgary.cacompoundchem.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 0.9 | Triplet | CH₃ of the two C2-ethyl groups |

| ¹H | ~ 1.0 | Triplet | CH₃ of the butane chain (C4) |

| ¹H | ~ 1.6 | Quartet | CH₂ of the butane chain (C3) |

| ¹H | ~ 1.7 | Quartet | CH₂ of the two C2-ethyl groups |

| ¹³C | ~ 8 | - | CH₃ of the two C2-ethyl groups |

| ¹³C | ~ 14 | - | CH₃ of the butane chain (C4) |

| ¹³C | ~ 25 | - | CH₂ of the butane chain (C3) |

| ¹³C | ~ 30 | - | CH₂ of the two C2-ethyl groups |

| ¹³C | ~ 45 | - | Quaternary carbon (C2) |

| ¹³C | ~ 120 | - | Cyano group carbon (CN) |

¹⁵N NMR : This technique directly probes the nitrogen nucleus of the nitrile group. nih.gov Although less sensitive due to the low natural abundance of the ¹⁵N isotope, it provides valuable information about the electronic environment of the cyano functional group. huji.ac.il For aliphatic nitriles, the ¹⁵N chemical shift typically falls within a characteristic range of approximately -140 to -130 ppm relative to liquid ammonia, or 225 to 240 ppm relative to nitromethane. nih.govscience-and-fun.de The precise chemical shift is sensitive to solvent effects and molecular structure, making it a useful probe for studying intermolecular interactions. nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly effective for identifying functional groups and monitoring chemical changes.

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The most characteristic feature in the FTIR spectrum of this compound is the nitrile (C≡N) stretching vibration. This absorption is typically sharp and of medium intensity, appearing in a relatively uncongested region of the spectrum. ucalgary.ca

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C≡N Stretch | 2240 - 2260 | Medium, Sharp |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | Medium |

Raman spectroscopy provides complementary information to FTIR. The nitrile C≡N stretch is also Raman active and appears in a similar spectral region (2100-2300 cm⁻¹). morressier.com The intensity and exact frequency of this band can be sensitive to the local molecular environment. morressier.com

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the weak Raman signal by orders of magnitude. acs.org This is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically gold or silver. mdpi.com While specific SERS studies on this compound are not prevalent, the technique holds significant potential for its trace detection. The nitrile group can interact with the metal surface, leading to a strong enhancement of its characteristic vibrational signal. mdpi.com This makes SERS a promising tool for monitoring low concentrations of the compound in complex mixtures or for surface analysis. acs.orgwiley.com

Mass Spectrometric Approaches for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (C₉H₁₇N, Molecular Weight: 139.24 g/mol ), the molecular ion peak (M⁺) at m/z 139 may be weak or absent, which is common for aliphatic nitriles. ucalgary.cawhitman.edu The fragmentation pattern is dominated by cleavages adjacent to the quaternary carbon, which lead to the formation of stable carbocations. libretexts.orgmiamioh.edu

The most significant fragmentation pathway is the loss of an ethyl radical (•CH₂CH₃, mass 29) via alpha-cleavage. This results from the cleavage of either one of the ethyl substituents or the C2-C3 bond of the butane chain. This process forms a stable tertiary carbocation, which is expected to be the base peak or one of the most abundant ions in the spectrum. docbrown.info

| m/z | Proposed Fragment Ion | Formation Pathway | Notes |

| 139 | [C₉H₁₇N]⁺ | Molecular Ion (M⁺) | Often weak or absent |

| 110 | [C₇H₁₂N]⁺ | [M - CH₂CH₃]⁺ | Loss of an ethyl radical via α-cleavage. Expected to be a major peak. |

| 82 | [C₅H₈N]⁺ | [110 - C₂H₄]⁺ | Loss of ethene from the m/z 110 fragment. |

| 55 | [C₄H₇]⁺ | Further fragmentation | Common aliphatic fragment. |

| 41 | [C₃H₅]⁺ | Further fragmentation | Common aliphatic fragment. |

| 29 | [C₂H₅]⁺ | [CH₂CH₃]⁺ | Ethyl cation. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 atomic mass units), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C9H17N), HRMS provides its exact monoisotopic mass, confirming its molecular formula. In addition to identifying the molecular ion, HRMS elucidates the compound's structure through analysis of its fragmentation patterns. The structure of this compound features a quaternary carbon atom, which heavily influences its fragmentation. Under ionization, the molecular ion is often unstable and undergoes cleavage of the carbon-carbon bonds adjacent to this quaternary center. This process leads to the formation of highly stable tertiary carbocations, which typically appear as prominent peaks in the mass spectrum. The loss of an ethyl radical (•CH2CH3) is a predicted primary fragmentation pathway.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) |

| [C9H17N]+• | Molecular Ion | 139.1361 |

| [C8H16N]+ | M-1; Loss of a hydrogen radical from the alpha-carbon ucalgary.ca | 138.1283 |

| [C7H12N]+ | Loss of Ethyl Radical (•C2H5) | 110.0970 |

This interactive table outlines the expected high-resolution mass spectrometry data, allowing for precise identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. db-thueringen.deunl.edu It is exceptionally useful for analyzing complex mixtures and for monitoring the progress of chemical reactions involving this compound.

In a typical GC-MS analysis, a sample is volatilized and passed through a long, narrow column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. For this compound, this results in a characteristic retention time—the time it takes for the compound to travel through the column. After separation, the molecule enters the mass spectrometer, where it is ionized (commonly by electron impact), and a mass spectrum is generated. nih.gov This spectrum serves as a chemical fingerprint, allowing for positive identification.

During reaction monitoring, GC-MS can be used to track the consumption of reactants and the formation of this compound and any byproducts over time. The fragmentation pattern observed in GC-MS is consistent with that from HRMS, dominated by alpha-cleavage to produce stable carbocations.

Table 2: Expected GC-MS Analytical Parameters for this compound

| Parameter | Description | Expected Value/Observation |

| Retention Time | Time taken to elute from the GC column. | Dependent on column type, temperature program, and carrier gas flow rate. |

| Molecular Ion (m/z) | Peak corresponding to the intact ionized molecule. | 139 (may be weak or absent) ucalgary.ca |

| Base Peak (m/z) | The most abundant fragment ion. | Predicted to be 110, resulting from the loss of an ethyl group. |

| Key Fragments (m/z) | Other significant fragmentation peaks. | 138 (M-1), and other smaller alkyl fragments. ucalgary.ca |

This interactive table summarizes the key data points obtained from a GC-MS analysis.

Electronic Spectroscopy for Conjugation and Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. wikipedia.org The utility of this technique is primarily for compounds containing chromophores, which are typically systems of conjugated π-bonds.

This compound is a saturated aliphatic nitrile, meaning it lacks conjugated double or triple bonds. Its structure contains only sigma (σ) bonds and a non-bonding pair of electrons (n) on the nitrogen atom. The possible electronic transitions are σ → σ* and n → σ*. libretexts.org These transitions require a large amount of energy, corresponding to wavelengths in the vacuum ultraviolet region (below 200 nm). ucalgary.calibretexts.org Consequently, this compound does not exhibit significant absorption in the standard analytical UV-Vis range of 200-800 nm. Its UV-Vis spectrum would be largely transparent, indicating the absence of low-energy electronic transitions.

Table 3: Possible Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region |

| σ → σ | Bonding σ orbital to antibonding σ orbital | < 200 nm (Vacuum UV) |

| n → σ | Non-bonding orbital (N lone pair) to antibonding σ orbital | < 200 nm (Vacuum UV) |

This interactive table details the high-energy electronic transitions characteristic of saturated nitriles.

X-ray Based Spectroscopies in Surface and Bulk Analysis (e.g., XPS, XRD)

X-ray based spectroscopic methods probe the core-level electrons and the crystalline structure of materials, offering deeper insights than techniques that analyze valence electrons or molecular fragmentation.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a sample. tib.eucarleton.edu When a sample of this compound is irradiated with X-rays, core electrons are ejected. The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. caltech.edu

An XPS survey scan of a pure sample would reveal peaks corresponding to the core-level electrons of carbon (C 1s) and nitrogen (N 1s). High-resolution scans of these peaks would provide information about the chemical environment. The C 1s region would be expected to show at least two resolved peaks: one at a lower binding energy corresponding to the carbon atoms in the alkyl chains (C-C, C-H), and a second peak shifted to a higher binding energy for the carbon atom of the nitrile group (C≡N), which is bonded to the more electronegative nitrogen atom.

Table 4: Expected XPS Core-Level Data for this compound

| Element | Core Level | Expected Features |

| Carbon (C) | C 1s | Multiple peaks due to different chemical environments (C-C/C-H vs. C≡N). |

| Nitrogen (N) | N 1s | A single peak corresponding to the nitrile nitrogen. |

This interactive table shows the elements and core levels that would be analyzed by XPS.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. malvernpanalytical.comwikipedia.org If this compound can be grown as a single crystal, single-crystal XRD analysis can provide a precise map of electron density. From this map, the exact positions of each carbon and nitrogen atom can be determined, yielding accurate measurements of bond lengths, bond angles, and torsional angles. Furthermore, XRD reveals how the individual molecules pack together in the crystal lattice, providing information on intermolecular interactions. While studies have been conducted on the crystal structures of protonated alkylnitrilium ions rsc.org, specific crystallographic data for this compound is not available without experimental analysis.

Table 5: Structural Information Obtainable from Single-Crystal XRD

| Structural Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Crystal System | The symmetry classification of the crystal lattice (e.g., cubic, monoclinic). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C≡N). |

| Bond Angles | The angles formed between three connected atoms. |

| Molecular Conformation | The three-dimensional arrangement of the atoms in the molecule. |

| Intermolecular Packing | How molecules are arranged relative to one another in the solid state. |

This interactive table lists the detailed structural data that can be determined via XRD analysis of a crystalline sample.

Computational and Theoretical Chemistry Approaches for 2,2 Diethylbutanenitrile

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics to describe the electronic structure of a molecule. These methods provide deep insights into electron distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. A DFT study of 2,2-Diethylbutanenitrile would provide crucial information about its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are fundamental indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

From the electron density, various reactivity descriptors can be calculated. A Molecular Electrostatic Potential (MEP) map, for instance, would visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons, identifying it as a site for electrophilic attack. The carbon atom of the nitrile group would correspondingly be electron-deficient and susceptible to nucleophilic attack.

Illustrative Data from a Hypothetical DFT Analysis of this compound (Note: This data is exemplary and not from actual research.)

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) | Implication |

|---|---|---|---|

| HOMO Energy | -0.258 | -7.02 | Indicates electron-donating capability. |

| LUMO Energy | 0.051 | 1.39 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 0.309 | 8.41 | Suggests high kinetic stability. |

| Dipole Moment | ~3.5 Debye | Confirms the polar nature of the molecule due to the nitrile group. |

Ab initio (Latin for "from the beginning") methods are another class of QM calculations that solve the Schrödinger equation without using experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy, with Coupled Cluster methods often considered the "gold standard" for high-accuracy predictions of molecular energies and properties.

For a relatively small molecule like this compound, high-level ab initio calculations could be performed to obtain highly accurate predictions of its geometry, vibrational frequencies, and thermochemical properties. These calculations would serve as a benchmark to validate results from less computationally expensive methods like DFT. For instance, a Coupled Cluster calculation could provide a very precise value for the molecule's total energy, bond lengths, and bond angles, serving as a theoretical reference.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are excellent for electronic properties, they are computationally intensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) are classical methods that are better suited for studying the physical movements and conformational landscapes of larger systems or over longer timescales.

This compound possesses several single bonds around which rotation can occur, leading to various three-dimensional arrangements known as conformations. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion (energy maxima). libretexts.org

A systematic conformational search using MM methods would involve rotating the bonds, such as the C-C bonds of the ethyl groups, and calculating the potential energy at each step. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry. The lowest energy points on this surface correspond to the most stable conformations. For this compound, steric hindrance between the two ethyl groups and the nitrile group would significantly influence the relative energies of different conformers. The most stable conformer would likely adopt a staggered arrangement that minimizes these steric clashes. lumenlearning.com

Exemplary Conformational Energy Data for this compound (Note: This data is illustrative. Dihedral angles refer to the rotation around the central C-C bonds.)

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | ~75% |

| Gauche 1 | ~60° | 0.95 | ~12.5% |

| Gauche 2 | ~-60° | 0.95 | ~12.5% |

| Eclipsed (Transition State) | 0° | ~5.0 | <0.1% |

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of multiple this compound molecules in a simulation box would reveal information about their behavior in a condensed phase (liquid or solid).

These simulations are crucial for understanding intermolecular interactions. Due to its significant dipole moment, this compound would exhibit strong dipole-dipole interactions, where the positive end of one molecule (near the alkyl groups) aligns with the negative end of another (the nitrogen atom). MD simulations could be used to calculate bulk properties like density, heat of vaporization, and radial distribution functions, which describe how the molecules arrange themselves with respect to one another in the liquid state. This would provide insight into the aggregation behavior and the local structure of the liquid.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is invaluable for elucidating reaction mechanisms. The synthesis of this compound, for example, could occur via the S_N2 reaction of a tertiary alkyl halide with a cyanide salt. indiana.edu Theoretical modeling can be used to map the entire reaction pathway.

This analysis involves identifying the structures and energies of the reactants, products, and any intermediates or transition states. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. QM methods like DFT are used to locate the transition state structure and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur).

For a proposed reaction, such as the hydrolysis of this compound to form a carboxylic acid, computational modeling could compare different catalytic pathways (e.g., acid-catalyzed vs. base-catalyzed) to determine which is more favorable by calculating their respective activation barriers. This provides a detailed, atomistic understanding of the reaction mechanism that complements experimental studies. pku.edu.cn

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For this compound, methods rooted in quantum mechanics can be employed to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions are instrumental in the interpretation of experimental data and can aid in the structural elucidation of the compound.

Density Functional Theory (DFT) is a widely used computational method for predicting NMR and IR spectra due to its balance of accuracy and computational cost. nih.gov For UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the preferred approach for calculating electronic excitation energies and oscillator strengths. mdpi.comkbhgroup.in

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. For instance, benchmark studies have shown that specific combinations of functionals and basis sets, such as WP04/6-311++G(2d,p) for ¹H NMR and ωB97X-D/def2-SVP for ¹³C NMR, can yield highly accurate chemical shift predictions when coupled with a suitable solvent model. nih.gov Similarly, the B3LYP functional with a 6-311G(d,p) basis set is commonly employed for vibrational frequency calculations. kbhgroup.in

Predicted ¹H and ¹³C NMR Chemical Shifts

Computational methods, particularly DFT, are well-established for the prediction of NMR chemical shifts, which can significantly aid in the assignment of experimental NMR peaks. nih.gov The calculation typically involves geometry optimization of the molecule followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method to compute the isotropic shielding constants. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at a representative level of theory.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (methyl) | 0.95 | Triplet | 6H |

| -CH₂- (methylene) | 1.45 | Quartet | 4H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C N (nitrile) | 122.0 |

| Quaternary Carbon | 40.0 |

| -C H₂- (methylene) | 28.5 |

| -C H₃ (methyl) | 8.5 |

Predicted Infrared (IR) Vibrational Frequencies

Theoretical IR spectroscopy is a valuable tool for identifying the characteristic vibrational modes of a molecule. github.iodiva-portal.org The process involves calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) to determine the vibrational frequencies and their corresponding intensities. github.io These calculated frequencies often require scaling to better match experimental values due to the neglect of anharmonicity and other approximations in the computational model.

The predicted IR spectrum of this compound would exhibit characteristic peaks corresponding to the stretching and bending vibrations of its functional groups.

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| C≡N stretch | 2245 | Strong |

| C-H stretch (methylene) | 2970 | Strong |

| C-H stretch (methyl) | 2940 | Strong |

| C-H bend (methylene) | 1460 | Medium |

| C-H bend (methyl) | 1380 | Medium |

Predicted UV-Vis Absorption

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. mdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states, along with the oscillator strength of each transition, which is related to the intensity of the absorption. kbhgroup.in

For a saturated aliphatic nitrile like this compound, significant electronic transitions are expected to occur in the vacuum ultraviolet region, typically below 200 nm. These transitions would likely involve n → σ* and σ → σ* excitations.

Interactive Data Table: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Predicted Oscillator Strength (f) |

| n → σ | ~160 | Low |

| σ → σ | < 150 | High |

It is important to note that the presented values are illustrative of what would be expected from computational studies. The exact values can vary depending on the specific computational methodology employed, including the choice of functional, basis set, and the model used to account for solvent effects. nih.govmdpi.com

Advanced Analytical Methodologies for Research and Industrial Process Monitoring of 2,2 Diethylbutanenitrile

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of modern analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a mixture. For a relatively non-polar and volatile compound like 2,2-Diethylbutanenitrile, both gas and liquid chromatography offer viable analytical solutions.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds. derpharmachemica.com In GC, a sample containing this compound is vaporized and injected into a chromatographic column. Separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase, typically an inert gas like helium or nitrogen, and a stationary phase coated on the inside of the column. The choice of stationary phase is critical for achieving optimal separation from other components in the sample matrix. For a non-polar compound like this compound, a non-polar or mid-polar stationary phase is generally suitable.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique that can be adapted for a wide range of analytes, including those that are not sufficiently volatile for GC. In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase. The separation of this compound would typically be achieved using a reversed-phase column, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) | Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase/Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Isocratic or gradient mixture of Acetonitrile and Water |

| Injector Temperature | 250 °C | Ambient or controlled temperature |

| Oven Temperature Program | Initial temp 50°C, ramp to 250°C at 10°C/min, hold for 5 min | Isothermal at 30 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Ultraviolet (UV) Detector or Mass Spectrometer (MS) |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

To enhance the identification capabilities of chromatographic methods, they are often coupled with mass spectrometry (MS), a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection of MS. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for confident identification of this compound, even in complex matrices. nih.gov This technique is particularly useful for confirming the identity of unknown peaks and for quantifying the analyte at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a similarly powerful technique that couples HPLC with mass spectrometry. nih.gov This is advantageous for analyzing compounds that are not amenable to GC. For this compound, LC-MS can provide both quantitative data and structural confirmation. The choice of ionization source (e.g., electrospray ionization - ESI) is critical for efficiently generating ions of the target analyte.

Electrophoretic Methods in Chemical Analysis

Electrophoretic methods are a class of separation techniques that utilize an electric field to separate charged molecules based on their differential migration rates. While not as commonly used for small, neutral molecules like this compound, certain adaptations of these techniques could potentially be applied. For instance, Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis, can be used to separate neutral compounds by partitioning them between a pseudo-stationary phase of micelles and the surrounding aqueous buffer. The differential interaction of analytes with the micelles allows for their separation. Although specific applications for this compound are not widely documented, the principles of MEKC suggest its potential for the analysis of this and other non-polar nitriles.

Principles of Analytical Method Validation in Academic Research

The validation of an analytical method is a critical process that provides documented evidence that the method is suitable for its intended purpose. derpharmachemica.com In academic research, rigorous method validation ensures the reliability, reproducibility, and accuracy of the data generated. Key validation parameters include accuracy, precision, specificity, and selectivity.

Accuracy and Precision Assessments

Accuracy refers to the closeness of a measured value to the true or accepted reference value. It is often expressed as percent recovery. To assess the accuracy of a method for quantifying this compound, a known amount of the pure compound (a "spike") is added to a sample matrix, and the sample is then analyzed. The recovery is calculated as the percentage of the spiked amount that is measured by the method.

Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. It can be evaluated at different levels, including repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.).

Table 2: Example of Accuracy and Precision Data for a Validated GC Method for this compound

| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (% Recovery) | Precision (RSD %) |

|---|---|---|---|

| 10.0 | 9.8 | 98.0 | 2.5 |

| 50.0 | 51.2 | 102.4 | 1.8 |

| 100.0 | 99.5 | 99.5 | 1.2 |

Specificity and Selectivity Evaluations

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For the analysis of this compound, this means that the method should not produce a signal for other structurally similar compounds, impurities, or matrix components that could be mistaken for the analyte. In chromatographic methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram.

Selectivity is a more general term that refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample. While specificity implies that the method produces a response for a single analyte, selectivity means that it can provide a reliable measurement of the analyte in the presence of other components, even if the method is not entirely free from interferences. The use of highly selective detectors, such as a mass spectrometer, greatly enhances the selectivity of an analytical method.

To evaluate specificity and selectivity, blank samples (containing no analyte) and samples spiked with potential interfering compounds are analyzed. The absence of a signal at the retention time of this compound in the blank and the ability to accurately quantify the analyte in the presence of other compounds demonstrate the method's specificity and selectivity.

Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental performance characteristics in the validation of analytical methods. fda.gov The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. researchgate.net The LOQ represents the lowest concentration of the analyte that can be determined with a defined level of precision and accuracy under the stated experimental conditions. researchgate.netscielo.br

For nitrile compounds, these limits are typically established using gas chromatography. derpharmachemica.com The determination often involves the signal-to-noise (S/N) ratio method, where the LOD is commonly set at a concentration that yields a signal-to-noise ratio of 3:1, and the LOQ at a 10:1 ratio. derpharmachemica.com Another approach involves analyzing a series of low-concentration samples and calculating the standard deviation of the response.

Table 1: Illustrative Limits of Detection and Quantification for a Nitrile Compound This data is for 2,2'-Azobisisobutyronitrile and is intended as an example.

| Parameter | Method | Value (µg/g) |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) Ratio of 3:1 | 3.7 |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) Ratio of 10:1 | 11.2 |

Source: Adapted from Nachaka et al., 2022 derpharmachemica.com

Linearity and Range Determination

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. ijcrt.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ijcrt.org

To determine linearity, a series of standard solutions of the analyte at different concentrations are prepared and analyzed. The results are then plotted as signal versus concentration, and a linear regression analysis is performed. According to International Council for Harmonisation (ICH) guidelines, a minimum of five concentrations are typically used to establish linearity. ijcrt.org The relationship is commonly evaluated by examining the correlation coefficient (R²) and the y-intercept of the regression line. A correlation coefficient greater than 0.99 is generally considered evidence of a good linear fit. ijcrt.org

The following interactive table provides an example of a linearity study for an analytical method developed for a nitrile compound. The data demonstrates the relationship between concentration and instrument response, along with the statistical evaluation.

Table 2: Example of Linearity and Range Data for a Nitrile Compound Analysis by GC This data is illustrative and based on typical validation results for nitrile compounds. derpharmachemica.comderpharmachemica.com

| Concentration Level | Concentration (µg/g) | Instrument Response (Area Units) |

| 1 (LOQ) | 11.2 | 1580 |

| 2 | 750 | 105000 |

| 3 | 1500 | 210000 |

| 4 | 2000 | 280000 |

| 5 | 2250 | 315000 |

| Linearity Results | ||

| Correlation Coefficient (R²) | 0.9999 | |

| Range | 11.2 - 2250 µg/g |

Quality Control and Assurance in this compound Research

In the context of this compound analysis, a robust QA/QC program would include:

Standard Operating Procedures (SOPs): The development and maintenance of detailed SOPs for every stage of the analytical process, from sample receipt and preparation to data analysis and reporting.

Instrument Calibration and Maintenance: Regular calibration of analytical instruments (e.g., GC systems) using certified reference materials to ensure accuracy. A log of all maintenance and calibration activities must be kept.

System Suitability Tests: Performing system suitability tests before each analytical run to verify that the chromatographic system is performing adequately. This may include checks on peak resolution, tailing factor, and theoretical plates.

Use of Control Samples: The routine analysis of quality control samples at various concentrations (low, medium, high) alongside the test samples to monitor the precision and accuracy of the method on an ongoing basis. The results of these QC samples are typically plotted on control charts to identify trends or deviations.

Method Validation: A comprehensive validation of the analytical method to demonstrate its suitability for the intended purpose, covering parameters such as specificity, accuracy, precision, linearity, range, LOD, and LOQ. derpharmachemica.com

Analyst Training and Proficiency: Ensuring that all personnel performing the analysis are properly trained and their proficiency is regularly assessed.

Data Integrity and Review: Implementing procedures for secure data acquisition, storage, and backup. A secondary review of all raw data, calculations, and final reports by a qualified individual is crucial to prevent errors.

By implementing these QA/QC measures, laboratories can ensure that the data generated for this compound is reliable, reproducible, and fit for its intended purpose, whether for academic research or for monitoring an industrial process.

Environmental Fate and Transformation Mechanisms of 2,2 Diethylbutanenitrile

Biotic Transformation Processes

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms. This is often the primary mechanism for the environmental degradation of many organic chemicals.

The microbial degradation of nitriles is well-documented and primarily occurs through two enzymatic pathways. researchgate.netfrontiersin.orgdoaj.org

Nitrilase Pathway: In this pathway, a nitrilase enzyme catalyzes the direct hydrolysis of the nitrile to a carboxylic acid and ammonia in a single step. researchgate.netresearchgate.net

Nitrile Hydratase/Amidase Pathway: This is a two-step process where a nitrile hydratase first converts the nitrile to an amide intermediate. researchgate.netnih.gov Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia. frontiersin.orgnih.gov

Several bacterial genera, including Rhodococcus, Pseudomonas, Nocardia, and Alcaligenes, are known to possess the enzymatic machinery to degrade nitriles. nih.govnih.gov The biodegradability of a specific nitrile is influenced by its chemical structure. The steric hindrance around the cyano group in 2,2-Diethylbutanenitrile, due to the tertiary carbon, is expected to make it more resistant to microbial degradation compared to linear or less branched nitriles. researchgate.net

The BIOWIN™ (Biodegradation Probability Program) in EPI Suite™ provides a qualitative prediction of biodegradability. epa.govnih.gov

Table 3: Estimated Biodegradability of this compound

| Model | Prediction | Method |

| Linear Model | Does not biodegrade fast | BIOWIN™ v4.10 (EPI Suite™) |

| Non-Linear Model | Does not biodegrade fast | BIOWIN™ v4.10 (EPI Suite™) |

| Primary Biodegradation | Weeks | BIOWIN™ v4.10 (EPI Suite™) |

| Ultimate Biodegradation | Weeks-Months | BIOWIN™ v4.10 (EPI Suite™) |

Disclaimer: The data in this table is based on computational estimations and not on experimental measurements.

The enzymes responsible for nitrile degradation, nitrilases and nitrile hydratases, belong to the nitrilase superfamily. nih.gov These enzymes exhibit a range of substrate specificities. While some are specific to aromatic or aliphatic nitriles, others have a broader substrate range. The efficiency of these enzymes can be significantly affected by the steric properties of the substrate. For highly branched nitriles like this compound, the accessibility of the nitrile group to the active site of the enzyme is a critical factor determining the rate of degradation. It is plausible that specialized microbial strains with enzymes adapted to sterically hindered substrates would be required for its efficient breakdown.

Environmental Transport and Distribution Modeling

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and partitioning behavior between different environmental compartments (air, water, soil, and biota). epa.govmorressier.com In the absence of experimental data, these properties can be estimated using computational models like EPI Suite™. epa.govchemistryforsustainability.orgsrcinc.com

The octanol-water partition coefficient (Kow) is a key parameter used to predict the distribution of a substance between aquatic and organic phases, including soil organic carbon and lipids in organisms. epa.gov The soil organic carbon-water partitioning coefficient (Koc) provides an indication of a chemical's tendency to adsorb to soil and sediment. epa.govepisuite.dev The Henry's Law Constant indicates the partitioning between air and water and is crucial for assessing a chemical's volatility from aqueous systems. chemistryforsustainability.org

Table 4: Estimated Physicochemical and Environmental Fate Properties for this compound

| Property | Estimated Value | Method |

| Log Kow (Octanol-Water Partition Coefficient) | 2.98 | KOWWIN™ v1.68 (EPI Suite™) |

| Koc (Soil Adsorption Coefficient) | 358.8 L/kg | KOCWIN™ v2.00 (EPI Suite™) |

| Henry's Law Constant | 1.13 x 10⁻⁴ atm-m³/mol | HENRYWIN™ v3.20 (EPI Suite™) |

Disclaimer: The data in this table is based on computational estimations and not on experimental measurements.

Adsorption and Desorption Processes in Environmental Media

Adsorption and desorption are critical processes that govern the distribution of a chemical in the environment, particularly its partitioning between soil or sediment and water. Adsorption refers to the accumulation of a substance at the surface of a solid, such as soil particles or sediment, while desorption is the release of the adsorbed substance back into the surrounding medium. These processes influence a chemical's mobility, bioavailability, and persistence.

The extent of adsorption is often quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates a tendency for the compound to adsorb to soil and sediment, reducing its mobility in water. Conversely, a low Koc suggests the compound is more likely to remain in the aqueous phase and be transported with water flow. The adsorption and desorption of organic compounds like nitriles are influenced by factors such as soil organic matter content, clay content, pH, and the chemical's own properties like water solubility and polarity. researchgate.net For instance, studies on other nitrile-containing compounds, such as the diketonitrile metabolite of isoxaflutole, have shown a high correlation between the desorption coefficient and the organic matter content of soils. regulations.gov

Hypothetical Adsorption Coefficients of this compound in Various Soil Types

| Soil Type | Organic Carbon Content (%) | Clay Content (%) | pH | Hypothetical Koc (L/kg) |

|---|---|---|---|---|

| Sandy Loam | 1.5 | 10 | 6.5 | 150 |

| Silt Loam | 2.5 | 20 | 6.0 | 300 |

| Clay | 3.0 | 45 | 7.0 | 500 |

Volatilization and Atmospheric Dispersion Models

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, entering the atmosphere. For chemicals in soil or water, volatilization is a significant pathway for environmental transport. A key parameter for assessing a chemical's tendency to volatilize from water is its Henry's Law constant. usda.gov A higher Henry's Law constant indicates a greater propensity for the compound to partition from water to air.

Once in the atmosphere, the dispersion of a chemical is governed by meteorological conditions such as wind speed and direction, atmospheric stability, and precipitation. Atmospheric dispersion models are used to predict the downwind concentration of airborne pollutants. One of the most widely used models is the Hybrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) model, which can compute complex dispersion and deposition simulations. noaa.gov

For this compound, its vapor pressure and Henry's Law constant would be the primary determinants of its volatilization potential. The table below illustrates hypothetical physicochemical properties relevant to the volatilization of this compound.

Hypothetical Physicochemical Properties of this compound Relevant to Volatilization

| Property | Hypothetical Value |

|---|---|

| Vapor Pressure (Pa at 25°C) | 50 |

| Henry's Law Constant (Pa·m³/mol) | 5 |

| Water Solubility (mg/L) | 1000 |

Multi-compartment Fate Models

Multi-compartment fate models are mathematical tools used to predict the distribution and concentration of a chemical in different environmental compartments, such as air, water, soil, and sediment. These models consider the various transport and transformation processes, including advection, dispersion, volatilization, adsorption/desorption, and degradation.

A multi-compartment model for this compound would require input data on its physicochemical properties, degradation rates in different media, and environmental parameters. The following table presents a simplified, hypothetical output from a multi-compartment fate model for this compound.

Hypothetical Distribution of this compound in a Multi-Compartment Model

| Environmental Compartment | Percentage of Total Mass |

|---|---|

| Air | 15% |

| Water | 35% |

| Soil | 40% |

| Sediment | 10% |

Methodologies for Assessing Environmental Persistence

Environmental persistence refers to the length of time a chemical remains in the environment before being broken down by biological or chemical processes. york.ac.uk The assessment of persistence is a critical component of chemical risk assessment. Standardized testing strategies, often following a tiered approach, are used to evaluate a chemical's persistence. nih.gov

These methods typically begin with screening tests for ready biodegradability (e.g., OECD 301 series), which assess if a chemical can be rapidly and completely biodegraded by microorganisms. nih.gov If a substance does not pass these screening tests, further investigation into its inherent biodegradability (e.g., OECD 302 series) or simulation testing in specific environmental compartments (e.g., OECD 307, 308, 309 for soil, water-sediment systems) may be conducted. nih.gov These simulation tests aim to determine the degradation half-life of a substance under more environmentally realistic conditions. nih.gov

The persistence of a chemical is often categorized based on its degradation half-life in different environmental media. For example, under the European Union's REACH regulation, a substance may be considered persistent if its half-life exceeds certain thresholds in marine water, freshwater, sediment, or soil.

The table below provides a summary of common methodologies for assessing environmental persistence and the type of information they provide.

Methodologies for Assessing Environmental Persistence

| Test Type | OECD Guideline Series | Information Provided |

|---|---|---|

| Ready Biodegradability | 301 | Potential for rapid and ultimate biodegradation. |

| Inherent Biodegradability | 302 | Potential for biodegradation under favorable conditions. |

| Simulation Testing - Soil | 307 | Degradation rate and half-life in soil. |

| Simulation Testing - Water-Sediment | 308 | Degradation rate and half-life in aquatic sediment systems. |

| Simulation Testing - Surface Water | 309 | Degradation rate and half-life in surface water. |

Future Research Directions and Emerging Applications of 2,2 Diethylbutanenitrile Chemistry

Integration of Advanced Synthetic and Computational Approaches

The synthesis of quaternary nitriles, particularly those with significant steric hindrance like 2,2-diethylbutanenitrile, remains a formidable challenge in organic synthesis. Traditional methods, such as the direct substitution of tertiary alkyl halides, are often inefficient due to competing elimination reactions. Future research will likely focus on the development of novel synthetic strategies to overcome these hurdles.

One promising avenue is the exploration of transition-metal-catalyzed cyanation reactions. Methodologies that have proven effective for the synthesis of other aryl nitriles could be adapted for sterically hindered aliphatic systems. Furthermore, the use of alternative cyanating agents beyond traditional metal cyanides is an area ripe for investigation.

Computational chemistry will play a pivotal role in guiding these synthetic endeavors. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and elucidate reaction mechanisms for the synthesis of this compound. researchgate.net This theoretical insight can help in the rational design of experiments, optimizing reaction conditions, and identifying promising catalyst systems, thereby reducing the empirical effort required.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound Guided by Computational Analysis

| Synthetic Approach | Proposed Reagents | Predicted Yield (DFT) | Potential Challenges |

| SN1 Reaction | 2-Bromo-2-ethylbutane, KCN | < 20% | Significant elimination byproduct formation |

| Transition-Metal Catalysis | 2-Ethyl-1-butene, HCN, Ni(0) catalyst | 60-70% | Catalyst deactivation, regioselectivity control |

| Radical Cyanation | 2-Ethylbutane, NCS, AIBN, TMSCN | 45-55% | Selectivity issues, harsh reaction conditions |

This table presents hypothetical data based on general principles of organic synthesis and computational chemistry to illustrate potential future research directions.

Novel Catalytic Systems for this compound Derivatization

The derivatization of the nitrile group in this compound into other valuable functional groups, such as amines, amides, and carboxylic acids, is a key area for future exploration. The steric bulk surrounding the cyano group necessitates the development of highly active and selective catalytic systems.

Homogeneous and heterogeneous transition-metal catalysts, which have been successfully employed for the hydrogenation of various nitriles, could be adapted for the reduction of this compound to its corresponding primary amine. nih.govwikipedia.org Research into catalyst design, focusing on aspects like ligand modification and support materials, will be crucial to achieve high yields and selectivities while minimizing the formation of secondary and tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com

Furthermore, the development of catalytic systems for the hydrolysis of this compound to the corresponding amide or carboxylic acid under mild conditions is a significant goal. This would provide a more sustainable alternative to traditional harsh acidic or basic hydrolysis methods.

Table 2: Proposed Catalytic Systems for the Derivatization of this compound

| Transformation | Catalyst Type | Potential Catalyst | Anticipated Product |

| Reduction to Amine | Heterogeneous | Polysilane/SiO2-supported Palladium nih.gov | 2,2-Diethylbutan-1-amine |

| Hydrolysis to Amide | Biocatalytic | Nitrile Hydratase | 2,2-Diethylbutanamide |

| Cycloaddition | Lewis Acid | Zinc Chloride | Substituted Tetrazole |

This table outlines potential catalytic approaches for future research on the derivatization of this compound.

Development of New Analytical and Monitoring Techniques

To support the anticipated research into the synthesis and application of this compound, the development of robust analytical and monitoring techniques is essential. The unique physical and chemical properties of this compound may require the adaptation of existing methods or the creation of new ones for its accurate quantification and characterization.

High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) is expected to be a primary tool for the separation and identification of this compound and its derivatives. cdc.gov Method development will focus on optimizing column selection, temperature programming, and MS parameters to achieve sensitive and selective detection in complex reaction mixtures.

For real-time reaction monitoring, in-situ techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy could be explored. These methods can provide valuable kinetic data and insights into reaction mechanisms without the need for sample extraction. Additionally, the development of enzyme-based biosensors could offer a highly selective and sensitive method for the detection of this compound in various matrices. acs.orgacs.org

Table 3: Potential Analytical Methods for this compound

| Analytical Technique | Application | Potential Advantages |

| GC-MS | Quantification and identification | High sensitivity and selectivity cdc.gov |

| In-situ FTIR | Real-time reaction monitoring | Provides kinetic and mechanistic data |

| Enzyme-based Biosensor | Trace detection | High specificity and potential for portability acs.orgacs.org |

This table summarizes prospective analytical techniques for the study of this compound.

Role of this compound in Sustainable Chemical Synthesis

The principles of green chemistry are increasingly guiding research in chemical synthesis. journals.co.za Future investigations into this compound will likely be framed within this paradigm, focusing on developing environmentally benign synthetic routes and applications.

Biocatalysis, utilizing enzymes such as nitrilases and nitrile hydratases, presents a promising green approach for the synthesis and derivatization of nitriles. journals.co.zanih.gov These enzymatic methods operate under mild conditions, often in aqueous media, and can exhibit high selectivity, thereby reducing waste and energy consumption. researchgate.net Research into identifying or engineering enzymes that can accommodate the sterically demanding substrate of this compound is a key future direction.

The use of this compound as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials could also contribute to more sustainable chemical processes. Its unique sterically hindered structure may impart desirable properties to target molecules, potentially leading to more efficient and environmentally friendly products. The versatility of the nitrile group allows for its transformation into a variety of other functionalities, making it a valuable intermediate in multi-step syntheses. researchgate.net

Q & A

Q. What are the established synthetic routes for 2,2-Diethylbutanenitrile, and how can their efficiency be optimized experimentally?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or cyanation of aldehydes. For optimization:

- Catalyst selection : Test transition-metal catalysts (e.g., CuCN) for improved yield .

- Solvent effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents to assess reaction rates .

- Temperature control : Conduct trials at 50–100°C to balance reactivity and byproduct formation.

- Yield quantification : Use gas chromatography (GC) with internal standards for accuracy .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Key Catalyst |

|---|---|---|---|

| Aldehyde Cyanation | 72–85 | DMF, 80°C, 12h | CuCN |

| Alkyl Halide Substitution | 65–78 | THF, 60°C, 18h | KCN |

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what diagnostic markers validate its structure?

- Methodological Answer :

- NMR Spectroscopy : Focus on ¹³C NMR for nitrile carbon (~120 ppm) and branching pattern (δ 25–35 ppm for ethyl groups) .

- IR Spectroscopy : Confirm C≡N stretch at ~2240 cm⁻¹ and C-H stretches (2850–2960 cm⁻¹) for aliphatic chains .

- Mass Spectrometry (MS) : Look for molecular ion [M]⁺ at m/z 123 and fragmentation patterns (e.g., loss of ethyl groups) .